molecular formula C12H12F3NO2 B2666877 N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide CAS No. 2418722-07-1

N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide

Cat. No. B2666877
CAS RN: 2418722-07-1
M. Wt: 259.228
InChI Key: HYHXOGFRMUMURC-UHFFFAOYSA-N
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Description

“N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide” is a chemical compound that has been studied for its potential as a type 2 protein kinase inhibitor . It has been suggested that this compound could be a promising scaffold for the development of novel protein kinase inhibitors, particularly those targeting the inactive conformation of the vascular endothelial growth factor receptor .

Mechanism of Action

The mechanism of action of “N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide” is suggested to involve the inhibition of protein kinases, particularly those related to vascular endothelial growth factor receptor . This is based on in silico studies and docking scores .

Future Directions

The future directions for the study of “N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide” could involve further in vitro and in vivo studies to confirm its potential as a protein kinase inhibitor . Additionally, more research could be conducted to understand its synthesis process, chemical reactions, and physical and chemical properties.

properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-7(16-11(17)10-6-18-10)8-3-2-4-9(5-8)12(13,14)15/h2-5,7,10H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHXOGFRMUMURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC(=O)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[3-(Trifluoromethyl)phenyl]ethyl]oxirane-2-carboxamide

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